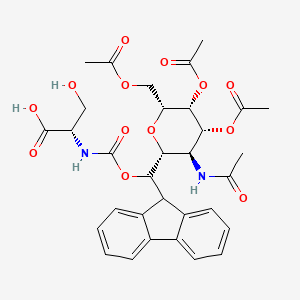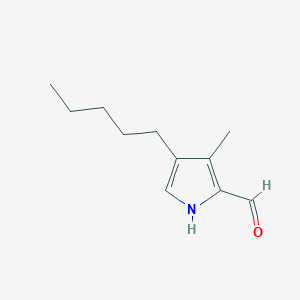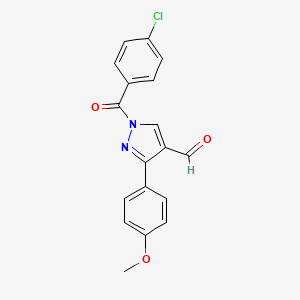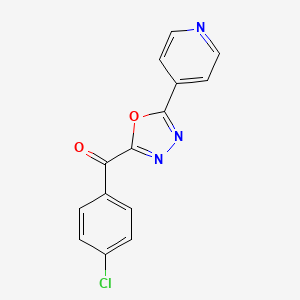
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a pyridin-4-yl group
準備方法
The synthesis of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
Similar compounds to (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone include other oxadiazole derivatives such as:
(4-Chlorophenyl)(pyridin-2-yl)methanone: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
(4-Chlorophenyl)(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanone: This compound has the pyridine ring substituted at the 3-position, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C14H8ClN3O2 |
|---|---|
分子量 |
285.68 g/mol |
IUPAC名 |
(4-chlorophenyl)-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C14H8ClN3O2/c15-11-3-1-9(2-4-11)12(19)14-18-17-13(20-14)10-5-7-16-8-6-10/h1-8H |
InChIキー |
BEHPDWUBHLTQQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=NN=C(O2)C3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


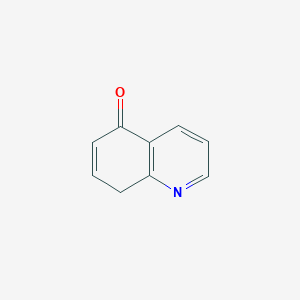

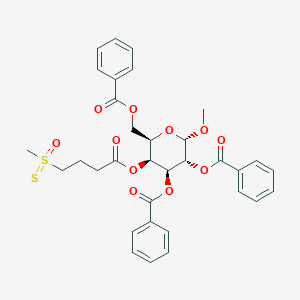
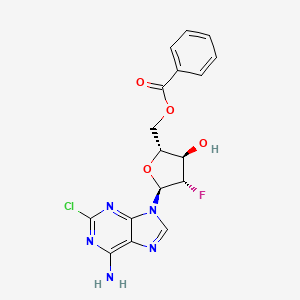
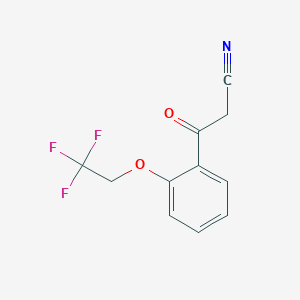
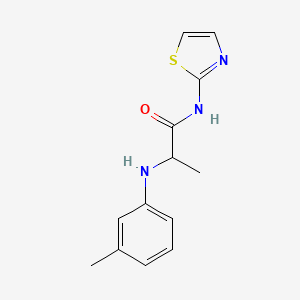
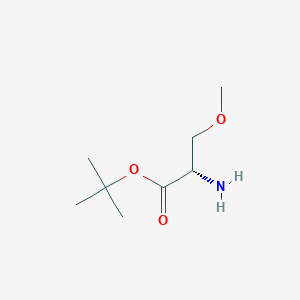
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
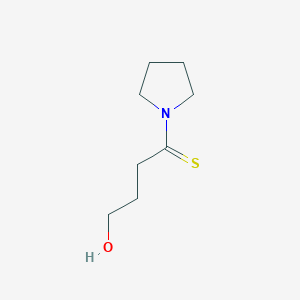
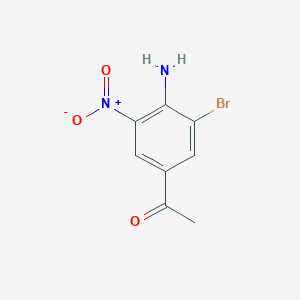
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
